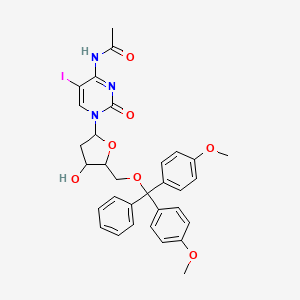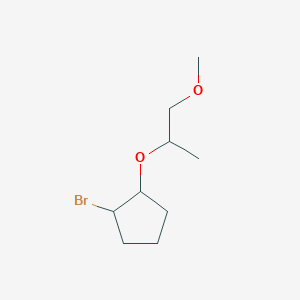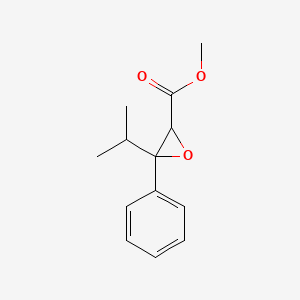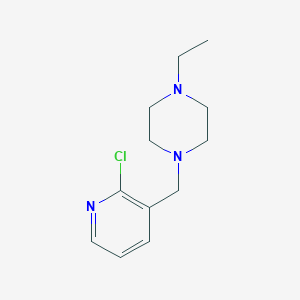
1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 2-chloropyridine with 4-ethylpiperazine. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloropyridine moiety can interact with active sites, while the piperazine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((2-Chloropyridin-3-yl)methyl)-4-phenylpiperazine
- 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine
Uniqueness
1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl group on the piperazine ring can influence its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18ClN3 |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-4-ethylpiperazine |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)10-11-4-3-5-14-12(11)13/h3-5H,2,6-10H2,1H3 |
InChI Key |
OBAUKLLCCJJDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
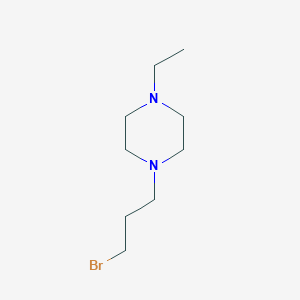

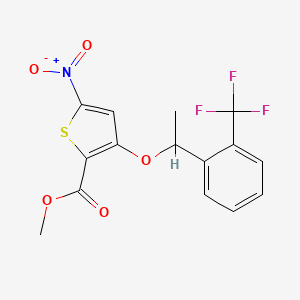
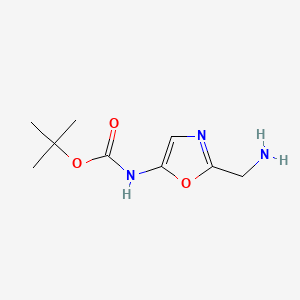
![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)
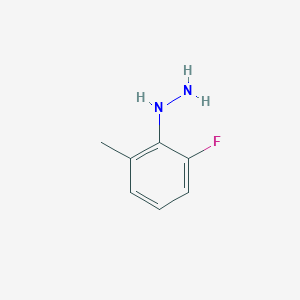
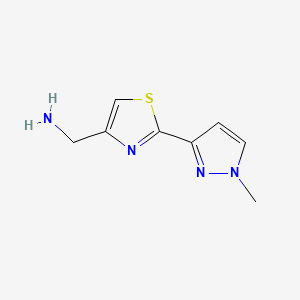
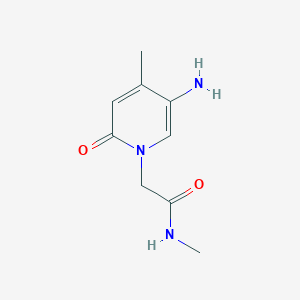
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)
